molecular formula C27H21ClN4O3 B11497295 6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

Cat. No.: B11497295
M. Wt: 484.9 g/mol
InChI Key: ZIUWIHNOUMOXRN-UHFFFAOYSA-N
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Description

6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrazatetracyclo heptadeca framework, which is notable for its stability and reactivity.

Preparation Methods

The synthesis of 6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves multiple steps, including the formation of the tetrazatetracyclo core and subsequent functionalization. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenyl groups, leading to a variety of substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione has several applications in scientific research:

    Chemistry: It is used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: It may be used in the development of new materials with specialized properties.

Mechanism of Action

The mechanism of action of 6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione stands out due to its unique structural features and reactivity. Similar compounds include other tetrazatetracyclo derivatives and chlorophenyl-containing molecules. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties .

Properties

Molecular Formula

C27H21ClN4O3

Molecular Weight

484.9 g/mol

IUPAC Name

6-[4-[(3-chlorophenyl)methoxy]phenyl]-9-methyl-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione

InChI

InChI=1S/C27H21ClN4O3/c1-31-26(34)24-20(17-9-11-19(12-10-17)35-15-16-5-4-6-18(28)13-16)14-23(33)30-25(24)32-22-8-3-2-7-21(22)29-27(31)32/h2-13,20H,14-15H2,1H3,(H,30,33)

InChI Key

ZIUWIHNOUMOXRN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC(=O)CC2C3=CC=C(C=C3)OCC4=CC(=CC=C4)Cl)N5C1=NC6=CC=CC=C65

Origin of Product

United States

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